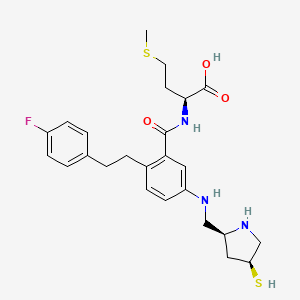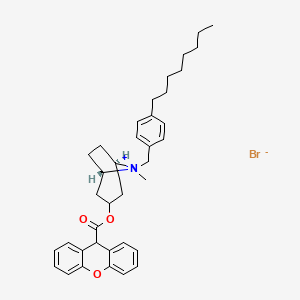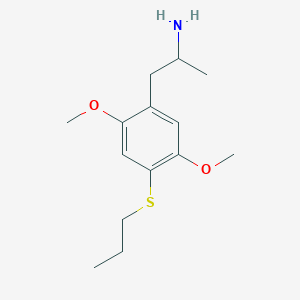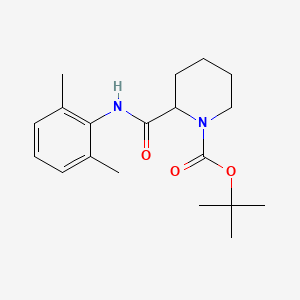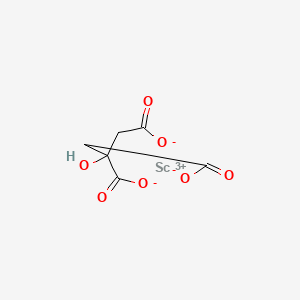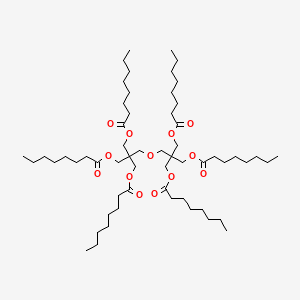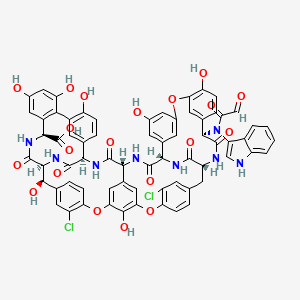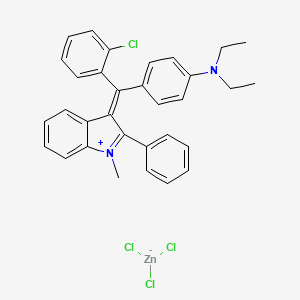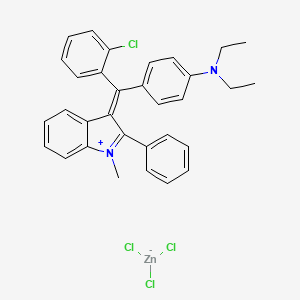
(S)-Temazepam
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-Temazepam is a stereoisomer of temazepam, a benzodiazepine derivative. Benzodiazepines are a class of psychoactive drugs known for their sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties. Temazepam is primarily used in the treatment of insomnia and other sleep disorders. The (S)-enantiomer of temazepam is of particular interest due to its pharmacological activity and potential therapeutic benefits.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Temazepam typically involves the resolution of racemic temazepam or the asymmetric synthesis starting from chiral precursors. One common method involves the use of chiral catalysts or auxiliaries to induce asymmetry in the molecule. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and reagents such as sodium hydroxide or hydrochloric acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like crystallization, filtration, and purification using techniques such as high-performance liquid chromatography (HPLC). The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(S)-Temazepam undergoes various chemical reactions, including:
Reduction: Reduction of the carbonyl group to form secondary alcohols.
Substitution: Halogenation or alkylation at specific positions on the benzodiazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine, and alkylating agents such as methyl iodide.
Major Products
The major products formed from these reactions include oxazepam (from oxidation), secondary alcohols (from reduction), and various substituted benzodiazepines (from substitution reactions).
科学研究应用
(S)-Temazepam has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the reactivity and stability of benzodiazepines.
Biology: Investigated for its effects on neurotransmitter systems and receptor binding.
Medicine: Studied for its potential therapeutic effects in treating sleep disorders, anxiety, and epilepsy.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
作用机制
(S)-Temazepam exerts its effects by binding to the gamma-aminobutyric acid (GABA) receptor complex in the brain. This binding enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and a calming effect on the central nervous system. The molecular targets include the GABA-A receptor subunits, and the pathways involved are primarily related to the modulation of chloride ion channels.
相似化合物的比较
Similar Compounds
Diazepam: Another benzodiazepine with similar sedative and anxiolytic properties.
Lorazepam: Known for its strong anxiolytic and anticonvulsant effects.
Oxazepam: A metabolite of temazepam with similar pharmacological activity.
Uniqueness
(S)-Temazepam is unique due to its specific stereochemistry, which can influence its pharmacokinetics and pharmacodynamics. The (S)-enantiomer may have different binding affinities and metabolic pathways compared to the ®-enantiomer, leading to variations in its therapeutic effects and side effect profile.
属性
CAS 编号 |
52432-56-1 |
|---|---|
分子式 |
C16H13ClN2O2 |
分子量 |
300.74 g/mol |
IUPAC 名称 |
(3S)-7-chloro-3-hydroxy-1-methyl-5-phenyl-3H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C16H13ClN2O2/c1-19-13-8-7-11(17)9-12(13)14(18-15(20)16(19)21)10-5-3-2-4-6-10/h2-9,15,20H,1H3/t15-/m0/s1 |
InChI 键 |
SEQDDYPDSLOBDC-HNNXBMFYSA-N |
手性 SMILES |
CN1C2=C(C=C(C=C2)Cl)C(=N[C@H](C1=O)O)C3=CC=CC=C3 |
规范 SMILES |
CN1C2=C(C=C(C=C2)Cl)C(=NC(C1=O)O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



